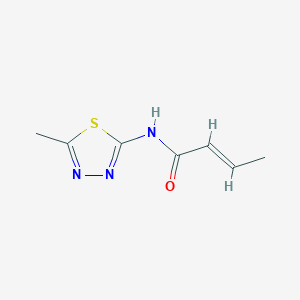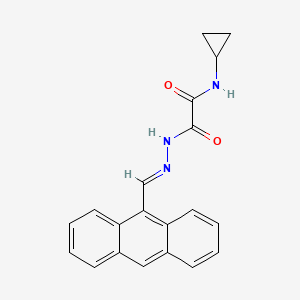![molecular formula C17H14N4O3 B11541503 2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B11541503.png)
2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline backbone with a hydrazone linkage to a methoxy-nitrophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 2-hydrazinylquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of new functional groups in place of the methoxy group.
Scientific Research Applications
2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and nitro group play crucial roles in its bioactivity, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- 2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]quinoline
- 2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline
Uniqueness
2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential bioactivity. The presence of both methoxy and nitro groups, along with the hydrazone linkage, makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C17H14N4O3/c1-24-16-8-6-12(10-15(16)21(22)23)11-18-20-17-9-7-13-4-2-3-5-14(13)19-17/h2-11H,1H3,(H,19,20)/b18-11+ |
InChI Key |
AXIDYPYSIPOUOV-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide](/img/structure/B11541424.png)
![4,4'-[(4-methylbenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11541426.png)
![2-(3,4-dimethylphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11541438.png)
![O-{4-[(2-methylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11541444.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11541452.png)


![3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11541467.png)
![2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11541475.png)
![4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol](/img/structure/B11541478.png)
![6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541486.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11541494.png)
![2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11541498.png)

